molecular formula C15H19N3O3S B2770938 Methyl 2-{2-[1-(prop-2-yn-1-yl)piperidine-2-amido]-1,3-thiazol-4-yl}acetate CAS No. 1311424-57-3

Methyl 2-{2-[1-(prop-2-yn-1-yl)piperidine-2-amido]-1,3-thiazol-4-yl}acetate

Cat. No.: B2770938
CAS No.: 1311424-57-3
M. Wt: 321.4
InChI Key: AOBUFRXLUJVGBY-UHFFFAOYSA-N
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Description

Methyl 2-{2-[1-(prop-2-yn-1-yl)piperidine-2-amido]-1,3-thiazol-4-yl}acetate is a complex organic compound featuring a piperidine ring, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{2-[1-(prop-2-yn-1-yl)piperidine-2-amido]-1,3-thiazol-4-yl}acetate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the piperidine ring with prop-2-yn-1-yl bromide under basic conditions.

    Formation of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a thioamide and an α-haloketone.

    Amidation and Esterification: The final steps involve the amidation of the thiazole ring with the piperidine derivative and the esterification of the resulting compound with methyl acetate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[1-(prop-2-yn-1-yl)piperidine-2-amido]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the thiazole or piperidine rings.

    Substitution: The ester and amide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-{2-[1-(prop-2-yn-1-yl)piperidine-2-amido]-1,3-thiazol-4-yl}acetate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{2-[1-(prop-2-yn-1-yl)piperidine-2-amido]-1,3-thiazol-4-yl}acetate is unique due to its combination of a piperidine ring, a thiazole ring, and an ester group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 2-[2-[(1-prop-2-ynylpiperidine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-3-7-18-8-5-4-6-12(18)14(20)17-15-16-11(10-22-15)9-13(19)21-2/h1,10,12H,4-9H2,2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBUFRXLUJVGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC(=N1)NC(=O)C2CCCCN2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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